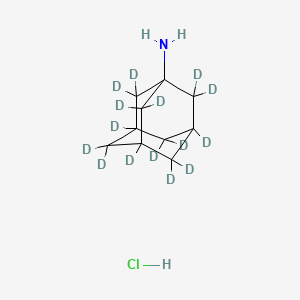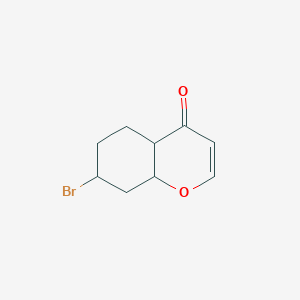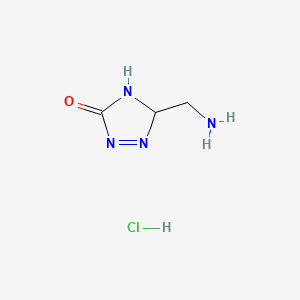
17|AH-Gitoxigenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17|AH-Gitoxigenin is a cardenolide, a type of steroid lactone, which is known for its biological activity. It is a derivative of digitoxigenin and is often studied for its potential therapeutic applications, particularly in the treatment of heart conditions and as an anti-cancer agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 17|AH-Gitoxigenin can be synthesized through the hydrolysis of oleandrin, a compound isolated from the dried leaves of Nerium oleander L. The hydrolysis is typically acid-catalyzed, yielding this compound with a yield of approximately 25% .
Industrial Production Methods: Industrial production of this compound involves the biotransformation of digitoxigenin using microbial cultures. For instance, the endophytic fungus Alternaria eureka 1E1BL1 has been used to biotransform digitoxigenin into this compound through a series of reactions including oxygenation, oxidation, and epimerization .
Análisis De Reacciones Químicas
Types of Reactions: 17|AH-Gitoxigenin undergoes various chemical reactions such as:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Often carried out using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
17|AH-Gitoxigenin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroid chemistry and biotransformation processes.
Biology: Investigated for its role in cellular processes and as a tool for studying enzyme functions.
Medicine: Explored for its potential as a therapeutic agent in treating heart conditions and certain types of cancer.
Industry: Utilized in the production of cardiac glycosides and other biologically active compounds
Mecanismo De Acción
17|AH-Gitoxigenin exerts its effects primarily by inhibiting the sodium/potassium-transporting ATPase enzyme (Na+/K±ATPase). This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium levels and enhances cardiac contractility. Additionally, it has been shown to activate promyelocytic leukemia protein (PML) nuclear bodies, which may contribute to its anti-cancer properties .
Comparación Con Compuestos Similares
Digitoxigenin: Another cardenolide with similar biological activity.
Digoxigenin: A closely related compound used in molecular biology applications.
Lanatoside C: A cardiac glycoside with similar therapeutic uses.
Uniqueness: 17|AH-Gitoxigenin is unique due to its specific structural features and its potent biological activity. It has shown higher efficacy in certain applications compared to its analogs, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C23H34O5 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
3-[(3S,5R,8R,9S,10S,13R,14S,16S,17S)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,20-,21+,22-,23+/m1/s1 |
Clave InChI |
PVAMXWLZJKTXFW-HQHMQNHSSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@H]4C5=CC(=O)OC5)O)O)C)O |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


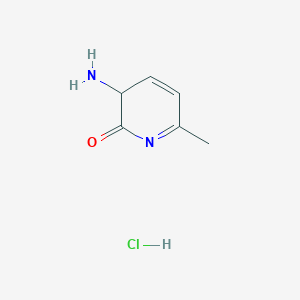
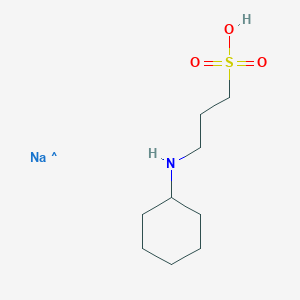
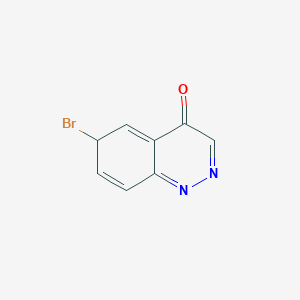
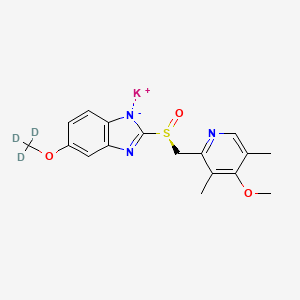
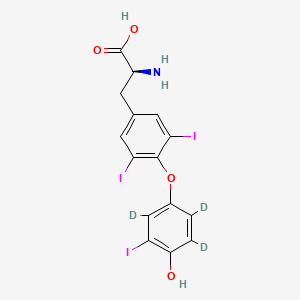

![8aH-pyrido[2,3-d]pyridazin-8-one](/img/structure/B12361686.png)

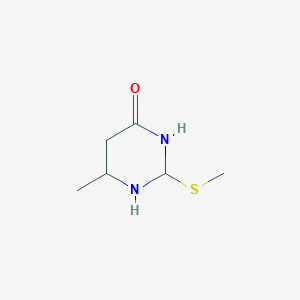
![6-Benzyl-2-methyl-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12361702.png)
